molecular formula C26H34O8 B119263 Methylprednisolone 17-hemisuccinate CAS No. 77074-42-1

Methylprednisolone 17-hemisuccinate

Cat. No. B119263
CAS RN: 77074-42-1
M. Wt: 474.5 g/mol
InChI Key: VDJNUHGXSJAWMH-XYMSELFBSA-N
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Description

Methylprednisolone 17-hemisuccinate is a water-soluble corticosteroid used to treat severe allergic reactions, dermatologic diseases, endocrine disorders, gastrointestinal diseases, hematological disorders, neoplastic diseases, nervous system conditions, ophthalmic diseases, renal diseases, respiratory diseases, and rheumatic disorders . It is also known as Methylprednisolone succinate, Methylprednisolone hydrogen succinate, and Methylprednisolone hydrogen hemisuccinate .


Synthesis Analysis

A study published in 2023 describes a rapid RP-HPLC method for the analysis of Methylprednisolone and its derivatives, including Methylprednisolone 17-hemisuccinate . The method achieved satisfactory results in detecting, determining, and separating Methylprednisolone, 17-Methylprednisolone hemisuccinate, and Methylprednisolone hemisuccinate in a short time .


Molecular Structure Analysis

The molecular formula of Methylprednisolone 17-hemisuccinate is C26H34O8 . The IUPAC name is 4-[[ (6S,8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-4-oxobutanoic acid .

Scientific Research Applications

Placental Transfer and Fetal Lung Development

Methylprednisolone 17-hemisuccinate has been studied for its placental transfer properties. A study conducted on patients in labor revealed that both the hemisuccinate and free alcohol forms of this corticosteroid were transported to the fetal compartment. This research suggested its potential use as a stimulator of fetal lung surfactant, considering its relatively lower infection-potentiating effect compared to other corticosteroids (Anderson, Rotchell, & Kaiser, 1981).

Kinetics and Metabolism

The kinetics and metabolism of methylprednisolone hemisuccinate were explored in a study where it was administered intravenously. The research found dose dependency in the kinetics of both methylprednisolone and its hemisuccinate ester, with about 10% of the dose excreted unchanged as hemisuccinate in urine, indicating incomplete conversion of the prodrug (Derendorf, Möllmann, Rohdewald, Rehder, & Schmidt, 1985).

Application in Multiple Sclerosis

Methylprednisolone hemisuccinate has been utilized in the treatment of relapsing-remitting multiple sclerosis. A study on a glutathione-PEGylated liposomal formulation of methylprednisolone (2B3-201) showed that it has a prolonged plasma half-life and extended immunosuppressive effects, potentially reducing the need for high doses and frequency of administration (Kanhai et al., 2018).

Immune Modulation in Multiple Sclerosis

Another study investigated the impact of intravenous methylprednisolone hemisuccinate on peripheral blood mononuclear cells (PBMNCs) and endothelium in multiple sclerosis patients. The research indicated that methylprednisolone could decrease transmigration of PBMNCs through the blood-brain barrier, exerting inhibitory effects on both PBMNCs and endothelium (Gelati et al., 2002).

Prodrug Development for Colon-Specific Delivery

Research on glucocorticoid-dextran esters, including methylprednisolone, attached to dextran via a succinate linker, suggested their potential as prodrugs for colon-specific drug delivery. These esters showed selective enzyme-mediated drug release in the large intestine, indicating their suitability for targeted delivery (McLeod, Friend, & Tozer, 1993).

Safety And Hazards

When handling Methylprednisolone 17-hemisuccinate, it’s important to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

4-[[(6S,8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34O8/c1-14-10-16-17-7-9-26(20(30)13-27,34-22(33)5-4-21(31)32)25(17,3)12-19(29)23(16)24(2)8-6-15(28)11-18(14)24/h6,8,11,14,16-17,19,23,27,29H,4-5,7,9-10,12-13H2,1-3H3,(H,31,32)/t14-,16-,17-,19-,23+,24-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJNUHGXSJAWMH-XYMSELFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)OC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)OC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30998345
Record name 4-[(11,21-Dihydroxy-6-methyl-3,20-dioxopregna-1,4-dien-17-yl)oxy]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30998345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylprednisolone 17-hemisuccinate

CAS RN

77074-42-1
Record name Methylprednisolone 17-hemisuccinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077074421
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(11,21-Dihydroxy-6-methyl-3,20-dioxopregna-1,4-dien-17-yl)oxy]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30998345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYLPREDNISOLONE 17-HEMISUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8V07359RT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
GJ Lawson - 1995 - search.proquest.com
Two reversed-phase high performance liquid chromatographic assays were developed for measuring methylprednisolone-hemisuccinate (MPHS) and metabolites in serum, urine and …
Number of citations: 4 search.proquest.com
BD Anderson, V Taphouse - Journal of Pharmaceutical …, 1981 - Wiley Online Library
… Figure 1-Effect of mobile phase pH on the resolution of methylprednisolone and methylprednisolone 17-hemisuccinate in the presence of high concentrations of 21-hemisuccinate. …
Number of citations: 84 onlinelibrary.wiley.com
P Rohdewald, J Rehder, G Drehsen… - … of pharmaceutical and …, 1985 - Elsevier
A reversed-phase high-performance liquid chromatographic (HPLC) assay is described for the simultaneous determination of methylprednisolone, methylprednisolone-21-…
Number of citations: 23 www.sciencedirect.com
TB Vree, L Maljers, N Van Den Borg… - Journal of pharmacy …, 1999 - Wiley Online Library
… 474 Methylprednisolone 17-hemisuccinate … is methylprednisolone-21-hemisuccinate; MP17S is methylprednisolone-17-hemisuccinate; A is C6bOHmethylprednisolone, or 6b,11b,17a,…
Number of citations: 19 onlinelibrary.wiley.com
MF Al-Hakkani - 2023 - researchsquare.com
Methylprednisolone sodium succinate (MPSS) is a parenteral water-soluble corticosteroid ester. It gives three peaks methylprednisolone (MP), 17-methylprednisolone hemisuccinate (…
Number of citations: 2 www.researchsquare.com
MF Al-Hakkani - Scientific Reports, 2023 - nature.com
Methylprednisolone sodium succinate (MPSS) is a parenteral water-soluble corticosteroid ester. It gives three peaks methylprednisolone (MP), 17-methylprednisolone hemisuccinate (…
Number of citations: 1 www.nature.com
BD Anderson, RA Conradi, K Johnson - Journal of pharmaceutical …, 1983 - Elsevier
… Ga-Methylprednisolone 17-Hemisuccinate-The synthesis and structure elucidation were reported previously (10). Ga-Methylprednisolone 17-Hemisuberate-Methylprednisolone 21-…
Number of citations: 32 www.sciencedirect.com
JW Munsonx, TD Wilson - Journal of Pharmaceutical Sciences, 1981 - Elsevier
… Under these chromatographic conditions, methylprednisolone 17hemisuccinate was eluted first, followed by methylprednisolone and then by methylprednisolone 21-hemisuccinate. As …
Number of citations: 7 www.sciencedirect.com
H Onishi, T Oosegi, Y Machida… - Drug development and …, 2005 - Taylor & Francis
The purpose of the present study was to obtain a novel microparticulate formulation of prednisolone, which was adequate for the treatment of inflammatory bowel disease (IBD). The …
Number of citations: 29 www.tandfonline.com
JR Slotkin, JK Ness, KM Snyder, AA Skiles… - Spine, 2016 - journals.lww.com
… MPSS undergoes hydrolysis and potential rearrangement to form methylprednisolone and methylprednisolone 17-hemisuccinate, respectively. All three compounds were resolved and …
Number of citations: 11 journals.lww.com

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